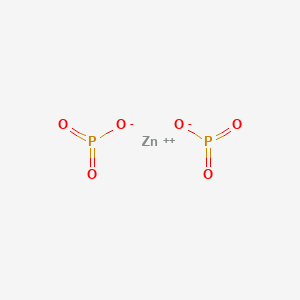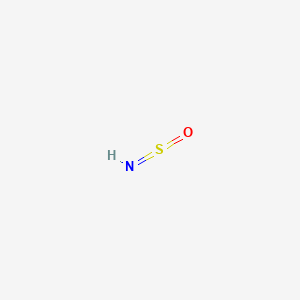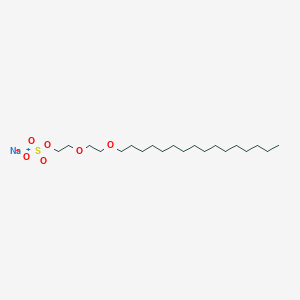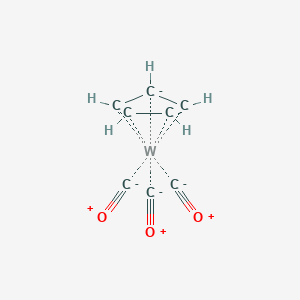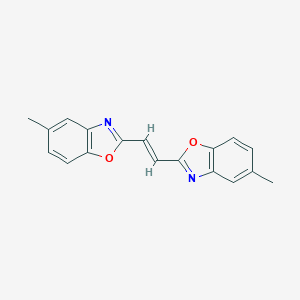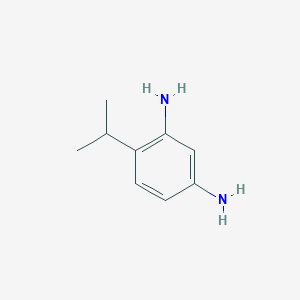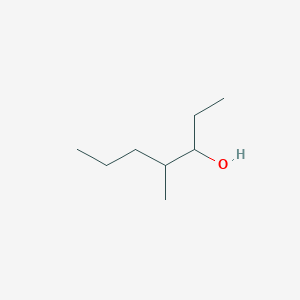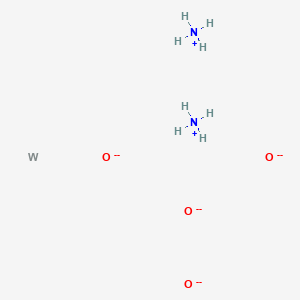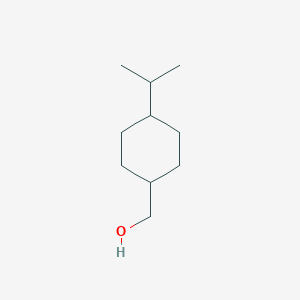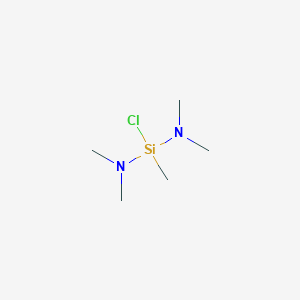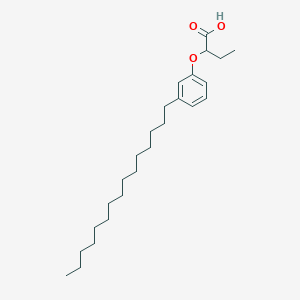
2-(3-Pentadecylphenoxy)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Pentadecylphenoxy)butyric acid, also known as PPBA, is a synthetic plant growth regulator that is widely used in agriculture. It belongs to the family of phenoxyalkanoic acids, which are known for their ability to stimulate plant growth and development. PPBA has been shown to have a variety of effects on plants, including increasing yield, improving quality, and enhancing stress tolerance. In
Wirkmechanismus
The mechanism of action of 2-(3-Pentadecylphenoxy)butyric acid is not fully understood, but it is believed to involve the regulation of gene expression in plants. 2-(3-Pentadecylphenoxy)butyric acid has been shown to increase the expression of genes involved in photosynthesis, carbohydrate metabolism, and stress response. It has also been found to decrease the expression of genes involved in senescence and programmed cell death.
Biochemische Und Physiologische Effekte
2-(3-Pentadecylphenoxy)butyric acid has a variety of biochemical and physiological effects on plants. It has been shown to increase the levels of chlorophyll, soluble sugars, and amino acids in plants. 2-(3-Pentadecylphenoxy)butyric acid also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect plants from oxidative stress. In addition, 2-(3-Pentadecylphenoxy)butyric acid has been found to increase the levels of abscisic acid, a plant hormone that regulates stress response and growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Pentadecylphenoxy)butyric acid has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of effects on plants. However, there are also some limitations to its use. 2-(3-Pentadecylphenoxy)butyric acid can be toxic to some plant species at high concentrations, and its effects can vary depending on the plant species, growth conditions, and application method.
Zukünftige Richtungen
There are many potential future directions for research on 2-(3-Pentadecylphenoxy)butyric acid. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of the specific genes and pathways that are regulated by 2-(3-Pentadecylphenoxy)butyric acid. This could lead to the development of new plant growth regulators that are more targeted and effective. Finally, there is also potential for the use of 2-(3-Pentadecylphenoxy)butyric acid in other areas, such as biotechnology and medicine, due to its ability to regulate gene expression.
Synthesemethoden
2-(3-Pentadecylphenoxy)butyric acid can be synthesized through a variety of methods, including esterification, Friedel-Crafts acylation, and Grignard reaction. One of the most common methods involves the reaction of 3-pentadecylphenol with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-Pentadecylphenoxy)butyric acid has been extensively studied for its effects on plant growth and development. It has been shown to increase yield and improve quality in a variety of crops, including rice, wheat, soybean, and cotton. 2-(3-Pentadecylphenoxy)butyric acid has also been found to enhance stress tolerance in plants, including drought, salt, and cold stress. In addition, 2-(3-Pentadecylphenoxy)butyric acid has been shown to have a variety of other effects on plants, including promoting root growth, delaying senescence, and improving nutrient uptake.
Eigenschaften
CAS-Nummer |
14230-52-5 |
|---|---|
Produktname |
2-(3-Pentadecylphenoxy)butyric acid |
Molekularformel |
C25H42O3 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
2-(3-pentadecylphenoxy)butanoic acid |
InChI |
InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)28-24(4-2)25(26)27/h17,19-21,24H,3-16,18H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
MTBHDSNPUORPTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)O |
Andere CAS-Nummern |
14230-52-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



